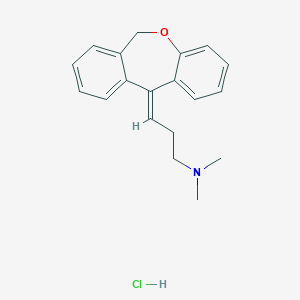

Cidoxepin hydrochloride

Description

A dibenzoxepin tricyclic compound. It displays a range of pharmacological actions including maintaining adrenergic innervation. Its mechanism of action is not fully understood, but it appears to block reuptake of monoaminergic neurotransmitters into presynaptic terminals. It also possesses anticholinergic activity and modulates antagonism of histamine H(1)- and H(2)-receptors.

Properties

IUPAC Name |

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNSPTUQQIYJOT-CULRIWENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25127-31-5, 1229-29-4 | |

| Record name | Cidoxepin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025127315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxepin Hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Doxepin Hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Doxepin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIDOXEPIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI27WMG8QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Molecular Mechanisms of Cidoxepin Hydrochloride

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cidoxepin, the (Z)-stereoisomer of doxepin, is a pharmacologically active compound with a multifaceted mechanism of action. While commercially available doxepin is a mixture of (E) and (Z) isomers (typically in an 85:15 ratio), cidoxepin itself demonstrates a distinct and potent pharmacological profile.[1] This technical guide elucidates the core molecular mechanisms of cidoxepin hydrochloride, offering a detailed perspective on its interaction with various neural targets, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Core Pharmacological Profile: A Multi-Target Agent

This compound exerts its therapeutic effects through a combination of actions on several key proteins involved in neurotransmission. Its mechanism is primarily characterized by the inhibition of monoamine reuptake and the potent antagonism of a wide range of G-protein coupled receptors (GPCRs).

Inhibition of Serotonin and Norepinephrine Reuptake

Similar to other tricyclic antidepressants (TCAs), cidoxepin is understood to function as a serotonin-norepinephrine reuptake inhibitor (SNRI).[2] By binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET), it blocks the reabsorption of these neurotransmitters from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration of serotonin and norepinephrine in the synapse, enhancing and prolonging their signaling to postsynaptic neurons. This modulation of serotonergic and noradrenergic pathways is believed to be the primary basis for its antidepressant and anxiolytic effects.[2]

Potent Histamine H1 Receptor Antagonism

A defining characteristic of cidoxepin is its exceptionally high affinity for the histamine H1 receptor, where it acts as a potent antagonist.[3] The (Z)-isomer, cidoxepin, has been shown to possess an approximately 5.2-fold higher affinity for the H1 receptor than its (E)-isomer counterpart.[4] This potent antihistaminic activity is responsible for the sedative and hypnotic effects of the drug, making it effective for the treatment of insomnia.[5] By blocking the H1 receptor, cidoxepin prevents the binding of histamine, a key wakefulness-promoting neurotransmitter in the central nervous system.

Broad Spectrum Receptor Antagonism

Beyond its primary targets, cidoxepin interacts with several other receptor systems, contributing to its overall pharmacological effect and side-effect profile. These actions include antagonism of:

-

Muscarinic Acetylcholine Receptors (M1-M5): Blockade of these receptors leads to anticholinergic effects.[2]

-

α1-Adrenergic Receptors: Antagonism at these receptors can contribute to effects such as orthostatic hypotension.[2]

-

Serotonin 5-HT2A and 5-HT2C Receptors: Interaction with these receptors is a common feature of many psychotropic medications and contributes to the complex downstream effects on mood and anxiety.[6]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, nM) for doxepin (as an isomeric mixture) at various human receptors and transporters. It is critical to note that for the Histamine H1 receptor, the (Z)-isomer (Cidoxepin) is significantly more potent than the (E)-isomer.[4]

| Target | Ki (nM) |

| Histamine H1 Receptor | 0.25 |

| Serotonin Transporter (SERT) | 67.9 |

| Norepinephrine Transporter (NET) | 20.3 |

| Dopamine Transporter (DAT) | 7740 |

| Muscarinic Receptors | |

| Muscarinic M1 | 24 |

| Muscarinic M2 | 77 |

| Muscarinic M3 | 20 |

| Muscarinic M4 | 24 |

| Muscarinic M5 | 32 |

| Adrenergic Receptors | |

| α1A-Adrenergic | 12 |

| α1B-Adrenergic | 16 |

| α1D-Adrenergic | 12 |

| α2A-Adrenergic | 1500 |

| Serotonin Receptors | |

| 5-HT1A | 220 |

| 5-HT2A | 11 |

| 5-HT2C | 20 |

| 5-HT6 | 18 |

| 5-HT7 | 51 |

Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY for Doxepin (isomeric mixture).[7] The Ki value for the H1 receptor is exceptionally high, and studies indicate the (Z)-isomer (Cidoxepin) has an even higher affinity, being ~5.2 times more potent than the (E)-isomer.[4]

Signaling Pathways and Molecular Interactions

The diverse receptor interactions of cidoxepin translate into the modulation of multiple intracellular signaling cascades.

Monoamine Transporter Inhibition

Cidoxepin's blockade of SERT and NET directly increases the availability of their respective neurotransmitters in the synaptic cleft, leading to enhanced activation of postsynaptic serotonin and adrenergic receptors and their downstream signaling pathways.

GPCR Antagonism: The Histamine H1 Receptor Example

As an antagonist (inverse agonist) at the H1 receptor, cidoxepin binds to the receptor but does not elicit the conformational change required for activation. This competitively blocks histamine from binding and initiating the Gq/11 signaling cascade, thereby preventing the production of second messengers IP3 and DAG and subsequent intracellular calcium release.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. (Z)-Doxepin | C19H21NO | CID 667468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Doxepin Hydrochloride | C19H22ClNO | CID 6419921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. doxepin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Pharmacological Profile of Cidoxepin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cidoxepin, the (Z)-stereoisomer of doxepin, is a pharmacologically active compound with a distinct profile that has garnered interest for its potent antihistaminic properties.[1] While doxepin, a mixture of (E) and (Z) isomers, has been utilized as a tricyclic antidepressant (TCA), cidoxepin itself was never marketed for this indication.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of cidoxepin hydrochloride, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics, drawing from available data on both cidoxepin and the isomeric mixture of doxepin where specific data for cidoxepin is not available.

Physicochemical Properties

| Property | Value |

| IUPAC Name | (3Z)-3-(6,11-dihydrodibenzo[b,e]oxepin-11-ylidene)-N,N-dimethylpropan-1-amine hydrochloride |

| Molecular Formula | C₁₉H₂₂ClNO |

| Molecular Weight | 315.8 g/mol [3] |

| Appearance | White crystalline solid |

| Solubility | Readily soluble in water, lower alcohols, and chloroform[2] |

Pharmacodynamics

Mechanism of Action

Cidoxepin exerts its pharmacological effects through a multi-faceted mechanism of action, primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI) and as a potent antagonist at several G-protein coupled receptors.[1][3]

-

Serotonin and Norepinephrine Reuptake Inhibition: Like other tricyclic antidepressants, cidoxepin is believed to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission.[3] The (Z)-isomer, cidoxepin, is reported to be a more active inhibitor of serotonin and norepinephrine reuptake than the (E)-isomer.[1]

-

Receptor Antagonism: Cidoxepin is a potent antagonist at histamine H1 receptors, a property that underlies its investigation for the treatment of chronic urticaria.[4] It also exhibits antagonist activity at muscarinic acetylcholine receptors and α1-adrenergic receptors, contributing to its side effect profile.[3][5]

Receptor Binding Affinity

Quantitative data on the receptor binding affinities of this compound are limited. The available data, primarily from studies on doxepin (as an isomeric mixture), indicate a high affinity for the histamine H1 receptor. The (Z)-isomer (cidoxepin) is noted to have a higher affinity for the H1 receptor than the (E)-isomer.

| Receptor/Transporter | Ligand | Kᵢ (nM) | pA₂ | Species/Tissue |

| Histamine H₁ | Doxepin | 0.020 | 9.72 | Rat Brain / Guinea Pig Ileum[4] |

| Histamine H₂ | Doxepin | - | 6.00 | Guinea Pig Atrium[4] |

| Muscarinic Acetylcholine | Doxepin | - | 7.08 | Guinea Pig Ileum[4] |

| Serotonin Transporter (SERT) | Doxepin | - | - | - |

| Norepinephrine Transporter (NET) | Doxepin | - | - | - |

| α₁-Adrenergic | Doxepin | - | - | - |

Note: Data for doxepin is presented as an isomeric mixture unless otherwise specified. The pA₂ value is a measure of antagonist potency.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of cidoxepin has been studied primarily as a component of the doxepin isomeric mixture.

| Parameter | Description |

| Absorption | Doxepin is well-absorbed after oral administration, with a mean fraction absorbed of 0.29 for each isomer.[6][7] Peak plasma concentrations are typically reached within 2-4 hours. |

| Distribution | Doxepin exhibits a large volume of distribution, suggesting extensive tissue uptake. Plasma protein binding is approximately 80-85%. |

| Metabolism | Cidoxepin is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP2D6.[8] The major metabolic pathway is N-demethylation to form the active metabolite, (Z)-desmethyldoxepin (nordoxepin).[9] The oral clearance of (Z)-doxepin is approximately 2-fold lower in CYP2C19 poor metabolizers compared to extensive metabolizers.[8] |

| Excretion | The metabolites of doxepin are primarily excreted in the urine. |

Pharmacokinetic Parameters

| Parameter | Value |

| Tₘₐₓ (oral) | 2 - 4 hours |

| t₁/₂ (elimination) | 8 - 24 hours (Doxepin) |

| t₁/₂ (elimination) | 33 - 80 hours (Desmethyldoxepin) |

| Oral Bioavailability | ~29%[7] |

| Volume of Distribution (Vd) | 9 - 33 L/kg |

| Clearance (CL) | 0.4 - 1.6 L/h/kg |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: Inhibition of Serotonin and Norepinephrine Transporters.

Caption: Histamine H1 Receptor Antagonist Signaling Pathway.

Caption: Muscarinic and α1-Adrenergic Receptor Antagonism.

Experimental Workflows

The following diagrams outline the general workflows for key experiments used to characterize the pharmacological profile of compounds like this compound.

Caption: General Workflow for a Radioligand Binding Assay.

Caption: General Workflow for In Vivo Microdialysis.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a test compound (e.g., this compound) for a specific receptor.

-

Preparation of Receptor Membranes:

-

Homogenize tissue known to express the target receptor or cultured cells overexpressing the receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the receptor membrane preparation, a known concentration of a specific radioligand for the target receptor, and varying concentrations of the unlabeled test compound (cidoxepin).

-

For total binding, omit the test compound. For non-specific binding, include a high concentration of a known unlabeled ligand for the target receptor.

-

Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

In Vivo Microdialysis for Monoamine Levels (General Protocol)

This protocol outlines a general procedure to measure the effect of cidoxepin on extracellular levels of serotonin and norepinephrine in the brain of a conscious, freely moving animal.

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting a specific brain region (e.g., prefrontal cortex or hippocampus).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

After a stable baseline of neurotransmitter levels is established, administer this compound (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for serotonin and norepinephrine content using a sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

-

Data Analysis:

-

Quantify the concentrations of serotonin and norepinephrine in each sample.

-

Express the post-drug neurotransmitter levels as a percentage of the pre-drug baseline levels.

-

Analyze the time course of changes in neurotransmitter concentrations to determine the effect of cidoxepin.

-

Clinical Development for Chronic Urticaria

Cidoxepin has been investigated for the treatment of chronic urticaria, leveraging its potent histamine H1 receptor antagonist properties. Clinical trials have been conducted to evaluate its efficacy and safety in this indication.

A typical clinical trial design for chronic spontaneous urticaria (CSU) would involve:

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Adults with a diagnosis of CSU who remain symptomatic despite treatment with H1-antihistamines.

-

Intervention: Oral administration of this compound at one or more dose levels, compared to a placebo.

-

Primary Efficacy Endpoint: Change from baseline in a validated urticaria activity score, such as the Urticaria Activity Score over 7 days (UAS7). The UAS7 assesses the severity of wheals and pruritus.

-

Secondary Efficacy Endpoints: May include assessments of angioedema, quality of life questionnaires, and the proportion of patients with well-controlled disease.

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Conclusion

This compound is a pharmacologically active molecule with a dual mechanism of action as a serotonin-norepinephrine reuptake inhibitor and a potent antagonist at several key receptors, most notably the histamine H1 receptor. While its development as an antidepressant was not pursued, its strong antihistaminic properties have led to its investigation as a treatment for chronic urticaria. Further research providing more specific quantitative data on the receptor binding profile and pharmacokinetic parameters of cidoxepin will be crucial for a more complete understanding of its pharmacological profile and to fully delineate its therapeutic potential.

References

- 1. Doxepin - Wikipedia [en.wikipedia.org]

- 2. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Z)-Doxepin | C19H21NO | CID 667468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanism of action of doxepin in the treatment of chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Absolute bioavailability and stereoselective pharmacokinetics of doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

Cidoxepin Hydrochloride: A Technical Whitepaper on its Serotonin-Norepinephrine Reuptake Inhibitor Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cidoxepin, the cis or (Z)-stereoisomer of doxepin, is a tricyclic antidepressant (TCA) with a significant pharmacological profile as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Commercial doxepin is a mixture of (E) and (Z) isomers, typically in an approximate 85:15 ratio, respectively.[1][2] This document provides an in-depth technical overview of the SNRI activity of Cidoxepin hydrochloride, consolidating available data on its mechanism of action, stereoselective pharmacology, and the experimental protocols used to characterize its function. While quantitative data for the mixed isomer, doxepin, is available, this paper will focus on the specific contributions and higher potency of the (Z)-isomer, Cidoxepin, in SNRI activity.

Introduction to this compound

Cidoxepin, chemically designated as (3Z)-3-(6H-benzo[c][3]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine, is a key component of the TCA doxepin.[3] Though developed in the 1960s, it was never marketed as a separate entity.[1] As a tertiary amine TCA, its mechanism of action is primarily centered on modulating the levels of key neurotransmitters in the synaptic cleft.[4] Specifically, it functions by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE), thereby increasing their availability and prolonging their action, which is the characteristic mechanism of an SNRI.[1][3][4] Studies indicate that Cidoxepin, the (Z)-isomer, is a more potent inhibitor of both serotonin and norepinephrine reuptake compared to its (E)-isomer counterpart.[1]

Mechanism of Action: SNRI Activity

The therapeutic effects of Cidoxepin as an antidepressant are attributed to its ability to inhibit the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][4] These transporters are integral membrane proteins responsible for the reabsorption of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron.[5]

By binding to SERT and NET, Cidoxepin allosterically inhibits their function, leading to:

-

Increased Neurotransmitter Concentration: The blockage of reuptake results in a higher concentration of serotonin and norepinephrine in the synaptic cleft.

-

Enhanced Neurotransmission: This elevated concentration enhances the activation of postsynaptic serotonin and norepinephrine receptors, leading to downstream signaling cascades associated with mood regulation.

The dual inhibition of both SERT and NET is a key feature of SNRIs, often providing a broader spectrum of efficacy compared to selective serotonin reuptake inhibitors (SSRIs).

Stereoselective Pharmacology and Data Presentation

Doxepin's pharmacology is stereoselective. The commercially available mixture contains approximately 85% (E)-doxepin and 15% (Z)-doxepin (Cidoxepin).[1][2] Research indicates that the (Z)-isomer is more potent in its antidepressant activity, which is linked to its greater efficacy as an inhibitor of serotonin and norepinephrine reuptake.[1] The (E)-isomer is reported to be more active as a serotonin reuptake inhibitor, while the (Z)-isomer shows greater activity as a sedative.[3]

Table 1: Monoamine Transporter Binding Profile of Doxepin (Isomer Mixture)

| Transporter | Parameter | Value (nM) | Reference Compound | Value (nM) |

|---|---|---|---|---|

| Serotonin (SERT) | Ki | 67.7 | Imipramine | 1.4 |

| Norepinephrine (NET) | Ki | 18 | Imipramine | 37 |

| Dopamine (DAT) | Ki | >10,000 | GBR-12935 | 19 |

Note: Data presented is for the doxepin E/Z mixture and sourced from publicly available databases. It serves as an approximation, with the understanding that the (Z)-isomer (Cidoxepin) contributes significantly to the overall SNRI potency.

Experimental Protocols

The characterization of a compound's SNRI activity typically involves in vitro assays to determine its binding affinity and functional inhibition of SERT and NET.

Radioligand Binding Assays

These assays measure the affinity of a drug for a specific transporter.

-

Objective: To determine the equilibrium dissociation constant (Ki) of Cidoxepin for SERT and NET.

-

Methodology:

-

Preparation of Membranes: Cell lines (e.g., HEK293) stably expressing human SERT or NET are cultured. The cells are harvested and homogenized to create membrane preparations rich in the target transporters.

-

Competitive Binding: A constant concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) is incubated with the membrane preparations.

-

Incubation: Various concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the transporters.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of Cidoxepin that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Reuptake Inhibition Assays

These assays measure the functional ability of a drug to block the transport of neurotransmitters into cells.

-

Objective: To determine the IC50 of Cidoxepin for the inhibition of serotonin and norepinephrine uptake.

-

Methodology:

-

Cell Culture: Cells expressing SERT or NET are grown in culture plates.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]NE) is added to the culture medium to initiate uptake.

-

Uptake Termination: After a defined incubation period, the uptake process is stopped by rapidly washing the cells with ice-cold buffer.

-

Quantification: The cells are lysed, and the amount of radioactivity taken up is measured by scintillation counting.

-

Data Analysis: The concentration of Cidoxepin that causes 50% inhibition of neurotransmitter uptake (IC50) is calculated.

-

Conclusion

This compound, the (Z)-isomer of doxepin, is a pharmacologically significant component that drives the compound's efficacy as a serotonin-norepinephrine reuptake inhibitor. Its primary mechanism of action involves the dual blockade of SERT and NET, leading to increased synaptic concentrations of these key neurotransmitters. While the commercially available form of doxepin is a mixture dominated by the less potent (E)-isomer, the antidepressant and SNRI properties are significantly influenced by the more active Cidoxepin. Further research isolating the binding kinetics and functional inhibition of pure Cidoxepin would be invaluable for a more precise understanding of its therapeutic potential and for the development of more refined, stereochemically pure pharmacological agents.

References

- 1. Doxepin - Wikipedia [en.wikipedia.org]

- 2. Stereoselective pharmacokinetics of doxepin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the H1 Receptor Antagonist Properties of Cidoxepin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cidoxepin, the (E)-isomer of doxepin, is a first-generation tricyclic agent with significant histamine H1 receptor antagonist properties. This document provides a comprehensive technical overview of its binding affinity, selectivity, and the associated signaling pathways. Detailed experimental protocols for assessing its H1 receptor antagonism are provided, alongside visualizations of key molecular interactions and experimental workflows. This guide is intended to serve as a core resource for researchers and professionals involved in the study and development of antihistaminic compounds.

Introduction

Cidoxepin is the (E)-stereoisomer of doxepin, a tricyclic compound that has been in clinical use for decades.[1] Doxepin is commercially available as a mixture of its (E) and (Z) isomers, typically in an approximate 85:15 ratio.[2] While both isomers contribute to the pharmacological profile of doxepin, they exhibit distinct receptor binding affinities and functional activities. Notably, the (Z)-isomer of doxepin demonstrates a higher affinity for the histamine H1 receptor.[3] This guide focuses specifically on the H1 receptor antagonist properties of cidoxepin ((E)-doxepin).

H1 Receptor Binding Affinity and Potency of Cidoxepin

A key study analyzing the ratio of (E) and (Z) isomers bound to the wild-type H1 receptor found that the (Z)-isomer has an approximately 5.2-fold higher affinity than the (E)-isomer (cidoxepin).[3][4] Commercially available doxepin has a subnanomolar affinity for the H1 receptor, and it is recognized as one of the most potent H1 antagonists.[5]

Table 1: H1 Receptor Binding Affinity of Doxepin Isomers

| Compound | Receptor | Relative Affinity (vs. (E)-isomer) | Notes |

| Cidoxepin ((E)-Doxepin) | Human H1 | 1x | Baseline for comparison. |

| (Z)-Doxepin | Human H1 | ~5.2x higher | The (Z)-isomer demonstrates significantly greater affinity for the H1 receptor.[3][4] |

| Doxepin (mixture) | Human H1 | KD of 0.26 nM and 0.020 nM reported in rat brain homogenates.[6][7] | Doxepin is a potent H1 receptor antagonist.[5] |

Selectivity Profile of Cidoxepin

Cidoxepin, as a first-generation antihistamine, exhibits a broader receptor binding profile compared to second-generation agents. This lack of selectivity is attributed to its interaction with a well-conserved, primarily hydrophobic binding pocket in aminergic receptors.[8][9] While the (Z)-isomer has a higher affinity for the H1 receptor, the (E)-isomer (cidoxepin) is more selective as a norepinephrine reuptake inhibitor.[2] Doxepin, as a mixture, also demonstrates antagonistic effects at serotonin 5-HT2, α1-adrenergic, and muscarinic acetylcholine receptors.[8][10]

Table 2: Receptor Selectivity Profile of Doxepin (Isomer mixture)

| Receptor | Affinity (Ki or Kd) | Notes |

| Histamine H1 | High (sub-nanomolar) | Primary target for its antihistaminic effects.[5] |

| Norepinephrine Transporter (NET) | Moderate | The (E)-isomer (cidoxepin) is more selective for NET.[2] |

| Serotonin Transporter (SERT) | Moderate | Contributes to its antidepressant effects at higher doses.[10] |

| Muscarinic Acetylcholine Receptors | Moderate | Responsible for anticholinergic side effects.[8] |

| α1-Adrenergic Receptors | Moderate | Contributes to side effects such as orthostatic hypotension.[10] |

| Serotonin 5-HT2 Receptors | Moderate | [8] |

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Antagonism of this receptor by cidoxepin blocks the downstream signaling cascade initiated by histamine.

Experimental Protocols

The following sections detail standardized protocols for assessing the H1 receptor antagonist properties of compounds like cidoxepin.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human histamine H1 receptor.

-

Radioligand: [3H]-mepyramine or [3H]-pyrilamine.

-

Test Compound: Cidoxepin.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

-

96-well plates, glass fiber filters, scintillation counter, and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw cryopreserved cell membranes and resuspend in assay buffer to a predetermined protein concentration.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and non-specific binding control.

-

Competition: Cell membranes, radioligand, and serial dilutions of cidoxepin.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of cidoxepin to generate a competition curve.

-

Determine the IC50 value (concentration of cidoxepin that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an H1 receptor agonist.

Materials:

-

Cells: A cell line (e.g., HEK293) stably expressing the human H1 receptor.

-

Calcium-sensitive dye: Fluo-4 AM or similar.

-

Agonist: Histamine.

-

Test Compound: Cidoxepin.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

-

A fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and grow to confluency.

-

Dye Loading: Incubate cells with a calcium-sensitive dye according to the manufacturer's protocol.

-

Compound Incubation: Wash the cells and incubate with serial dilutions of cidoxepin or vehicle control.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Inject a fixed concentration of histamine into each well and immediately measure the fluorescence intensity over time.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the vehicle control.

-

Plot the percentage of inhibition against the log concentration of cidoxepin to determine the IC50 value.

-

Logical Relationships of Cidoxepin's H1 Receptor Antagonist Properties

The following diagram illustrates the logical flow from cidoxepin's molecular properties to its functional effects as an H1 receptor antagonist.

Conclusion

Cidoxepin, the (E)-isomer of doxepin, is a potent antagonist of the histamine H1 receptor. While its affinity is lower than that of the (Z)-isomer, it still contributes significantly to the overall antihistaminic effect of the commercially available doxepin mixture. Its broader selectivity profile, characteristic of first-generation antihistamines, results in interactions with other receptors, which should be considered in its therapeutic application and in the development of new, more selective H1 receptor antagonists. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for further research into the pharmacology of cidoxepin and related compounds.

References

- 1. New Insights into Antihistamine Binding Could Lead to More Effective Treatments | Technology Networks [technologynetworks.com]

- 2. preprints.org [preprints.org]

- 3. preprints.org [preprints.org]

- 4. Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histamine H1 receptors in human brain labelled with [3H]doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]doxepin interactions with histamine H1-receptors and other sites in guinea pig and rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-affinity binding of [3H]doxepin to histamine H1-receptors in rat brain: possible identification of a subclass of histamine H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure of the human histamine H1 receptor complex with doxepin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of the human histamine H1 receptor complex with doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Deep Dive into the Neurochemical Profile of Cis-Doxepin

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Doxepin, a tricyclic antidepressant and anxiolytic agent, has been in clinical use for decades. It is commercially available as a mixture of its cis- (Z) and trans- (E) geometric isomers, typically in a ratio of approximately 15:85. Emerging research has highlighted distinct pharmacological properties of these isomers, with the cis-isomer, also known as cidoxepin or (Z)-doxepin, exhibiting a unique neurochemical profile that warrants detailed investigation. This technical guide provides an in-depth analysis of the neurochemical characteristics of cis-doxepin, including its receptor binding affinities, functional activities, and effects on neurotransmitter transporters. Detailed experimental protocols and signaling pathway visualizations are included to support further research and drug development efforts in this area.

Data Presentation: Quantitative Neurochemical Profile of Cis-Doxepin

The following tables summarize the available quantitative data on the binding affinity and functional activity of cis-doxepin at various neuropharmacological targets. It is important to note that while the trans-isomer is more selective for the norepinephrine transporter, the cis-isomer demonstrates significantly higher potency at other key receptors.[1][2]

Table 1: Receptor Binding Affinities of Cis-Doxepin

| Target | Ligand/Assay | Species | K_i / K_d (nM) | Reference |

| Histamine H1 Receptor | [3H]doxepin | Rat Brain | 0.020 (High-affinity site) | [3][4] |

| Histamine H1 Receptor | Relative affinity vs. (E)-isomer | Not Specified | >5-fold higher affinity | [1][2][5][6] |

| Muscarinic Acetylcholine Receptors | General | Mouse | 3-fold greater central anticholinergic activity than (E)-isomer | |

| Alpha-1 Adrenergic Receptor | [3H]prazosin | Human Brain | 24 | [7] |

| Serotonin 5-HT2A Receptor | Not Specified | Not Specified | Potent Antagonist | [1] |

| Dopamine D2 Receptor | Not Specified | Human Brain | Low Affinity | [7] |

Note: Data for some receptors are qualitative or relative due to limited published specific K_i values for the purified cis-isomer.

Table 2: Neurotransmitter Transporter Inhibition by Cis-Doxepin

| Target | Activity | Reference |

| Serotonin Transporter (SERT) | Inhibitor | [8] |

| Norepinephrine Transporter (NET) | Inhibitor | [8] |

| Dopamine Transporter (DAT) | Weak Inhibitor | [8] |

Core Pharmacological Characteristics

Cis-doxepin distinguishes itself from its trans-isomer primarily through its potent antagonism of the histamine H1 receptor.[1][2][5][6] This high affinity is believed to be a major contributor to the sedative effects of doxepin.[1] Furthermore, cis-doxepin is a potent inhibitor of both serotonin and norepinephrine reuptake, a hallmark of many antidepressant medications.[8] Its anticholinergic activity, which is reportedly three times greater than that of the trans-isomer, is mediated through the blockade of muscarinic acetylcholine receptors.

Signaling Pathways

The primary receptors targeted by cis-doxepin with high affinity, including the Histamine H1, Serotonin 5-HT2A, Alpha-1 Adrenergic, and Muscarinic M1 receptors, predominantly couple to the Gq family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Experimental Protocols

This section outlines the detailed methodologies for key experiments relevant to the neurochemical profiling of cis-doxepin.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of cis-doxepin for a specific receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize cultured cells or brain tissue expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-pyrilamine for H1 receptors), and a range of concentrations of unlabeled cis-doxepin.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known competing ligand).

-

Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of cis-doxepin.

-

Plot the percentage of specific binding against the logarithm of the cis-doxepin concentration.

-

Determine the IC50 value (the concentration of cis-doxepin that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Transporter Uptake Assay

This protocol measures the ability of cis-doxepin to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine into synaptosomes or cells expressing the respective transporters.

Methodology:

-

Preparation of Cells or Synaptosomes:

-

Use cultured cells stably expressing the serotonin transporter (SERT) or norepinephrine transporter (NET), or prepare synaptosomes from specific brain regions.

-

-

Assay Procedure:

-

Pre-incubate the cells or synaptosomes with various concentrations of cis-doxepin.

-

Initiate the uptake reaction by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [3H]-serotonin or [3H]-norepinephrine).

-

Allow the uptake to proceed for a short, defined period at a controlled temperature.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up by the cells or synaptosomes.

-

Calculate the percentage of inhibition of uptake at each cis-doxepin concentration compared to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the cis-doxepin concentration.

-

Conclusion

The cis-isomer of doxepin, cidoxepin, possesses a distinct and potent neurochemical profile characterized by high-affinity antagonism of the histamine H1 receptor, significant inhibition of serotonin and norepinephrine reuptake, and pronounced anticholinergic activity. These properties suggest that cis-doxepin may contribute significantly to the overall therapeutic effects and side-effect profile of the commercially available isomeric mixture. Further research, particularly aimed at generating a more comprehensive quantitative binding and functional activity profile for the purified cis-isomer, is crucial for fully understanding its pharmacological role and exploring its potential as a therapeutic agent in its own right. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such investigations.

References

- 1. preprints.org [preprints.org]

- 2. preprints.org [preprints.org]

- 3. High-affinity binding of [3H]doxepin to histamine H1-receptors in rat brain: possible identification of a subclass of histamine H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. droracle.ai [droracle.ai]

- 6. news-medical.net [news-medical.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. (Z)-Doxepin | C19H21NO | CID 667468 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Rediscovery of a Tricyclic Pioneer: A Technical Guide to the History and Discovery of Cidoxepin (P-4599)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cidoxepin, also known as (Z)-doxepin and designated by the developmental code P-4599, is the cis-stereoisomer of the well-established tricyclic antidepressant and antihistamine, doxepin. Despite being synthesized in the 1960s during the initial development of doxepin, cidoxepin was never individually marketed. It exists as a minor component of the commercially available doxepin, which is a mixture of the (E) and (Z) isomers.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of cidoxepin, with a focus on its mechanism of action as a serotonin-norepinephrine reuptake inhibitor (SNRI) and a highly potent histamine H1 receptor antagonist. Recent investigations into its therapeutic potential for chronic urticaria have renewed interest in this once-overlooked molecule. This document consolidates available preclinical and clinical data, details relevant experimental methodologies, and visualizes its key signaling pathways to serve as a resource for researchers and drug development professionals.

Introduction: A Tale of Two Isomers

Doxepin was first synthesized in Germany in 1963 and subsequently introduced in the United States in 1969 by Pfizer as a treatment for depression.[2][3] The commercial formulation of doxepin is an isomeric mixture of (E)- and (Z)-doxepin, with the (E)-isomer predominating in an approximate 85:15 ratio.[1] The (Z)-isomer is cidoxepin. During the initial development, no concerted effort was made to separate the isomers, leading to the marketing of the mixture.[1] While doxepin proved to be an effective therapeutic agent, the distinct pharmacological contributions of each isomer were not fully elucidated for many years.

Cidoxepin, under the developmental code P-4599, was recognized as the more active of the two isomers concerning serotonin and norepinephrine reuptake inhibition.[1] However, for reasons not clearly documented in publicly available literature, its development as a single agent was not pursued at the time. Recently, Elorac, Inc. has initiated clinical development of cidoxepin for the treatment of chronic urticaria, highlighting a renewed appreciation for its potent antihistaminic properties.[4]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (3Z)-3-(6,11-dihydrodibenzo[b,e]oxepin-11-ylidene)-N,N-dimethylpropan-1-amine | [5] |

| Molecular Formula | C19H21NO | [5] |

| Molar Mass | 279.38 g/mol | [5] |

| CAS Number | 3607-18-9 | [1] |

| Appearance | Oily liquid (as part of doxepin mixture) | [2] |

Non-Clinical Pharmacology

Mechanism of Action

Cidoxepin exerts its pharmacological effects through two primary mechanisms of action:

-

Serotonin-Norepinephrine Reuptake Inhibition (SNRI): Similar to other tricyclic antidepressants, cidoxepin is an inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET). By blocking the reuptake of these neurotransmitters from the synaptic cleft, it enhances serotonergic and noradrenergic neurotransmission.[5] It is reported to be a more potent SNRI than its (E)-isomer.[1]

-

Histamine H1 Receptor Antagonism: Cidoxepin is a potent antagonist of the histamine H1 receptor. This action is responsible for its sedative and anti-pruritic effects. A recent study published in July 2024 demonstrated that the (Z)-isomer, cidoxepin, has a binding affinity for the H1 receptor that is over five times higher than that of the (E)-isomer.[6][7]

Receptor Binding Profile

| Receptor/Transporter | Binding Affinity (Ki) / Potency | Notes | Reference |

| Histamine H1 Receptor | High Potency (nM range) | (Z)-isomer is >5x more potent than (E)-isomer. | [6][7] |

| Serotonin Transporter (SERT) | Potent Inhibitor | (Z)-isomer is more potent than (E)-isomer. | [1] |

| Norepinephrine Transporter (NET) | Potent Inhibitor | (Z)-isomer is more potent than (E)-isomer. | [1] |

| Muscarinic Acetylcholine Receptors | Antagonist | Contributes to anticholinergic side effects. | [5] |

| Alpha-1 Adrenergic Receptors | Antagonist | Contributes to orthostatic hypotension. | [5] |

Note: Specific Ki values for cidoxepin are not widely published. The table reflects the qualitative understanding of its pharmacology.

Signaling Pathways

Inhibition of SERT and NET by cidoxepin leads to an accumulation of serotonin and norepinephrine in the synaptic cleft, thereby increasing the activation of postsynaptic 5-HT and adrenergic receptors. This modulation of monoaminergic signaling is the basis for its antidepressant effects.

As a potent antagonist, cidoxepin binds to the H1 receptor without activating it, thereby blocking the downstream signaling cascade typically initiated by histamine. This includes the inhibition of Gq/11 protein activation, subsequent phospholipase C (PLC) activation, and the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which ultimately prevents the release of intracellular calcium and the activation of protein kinase C (PKC).

Clinical Development

Early Development and Discontinuation

Following its initial synthesis and identification as P-4599 in the 1960s, there is no public record of cidoxepin entering formal clinical trials as a distinct chemical entity. The focus of Pfizer's development program remained on the isomeric mixture, doxepin, which received FDA approval in 1969.[2] The reasons for not pursuing the development of the more potent SNRI isomer are not well-documented but may have been related to the overall pharmacological profile of the mixture being deemed favorable at the time, or potential challenges in stereoselective synthesis and purification.

Renewed Interest: Chronic Urticaria

In recent years, Elorac, Inc. has initiated a clinical development program for cidoxepin for the treatment of chronic urticaria.[4] This indication leverages the compound's potent antihistaminic properties. While specific results from these trials have not been widely published, the initiation of this program signifies a renewed interest in the therapeutic potential of cidoxepin as a single isomer.

Experimental Protocols

Synthesis of Cidoxepin ((Z)-Doxepin)

A detailed, publicly available, stereoselective synthesis protocol for cidoxepin is scarce. However, the synthesis of the doxepin mixture is well-established and generally involves the following key steps, followed by separation of the isomers.

General Synthetic Scheme for Doxepin:

-

Grignard Reaction: Reaction of 6H-dibenzo[b,e]oxepin-11-one with the Grignard reagent derived from 3-chloro-N,N-dimethylpropan-1-amine.

-

Dehydration: Acid-catalyzed dehydration of the resulting tertiary alcohol to form the exocyclic double bond, yielding a mixture of (E)- and (Z)-doxepin.

-

Isomer Separation: The (E) and (Z) isomers can be separated by chromatographic techniques, such as high-performance liquid chromatography (HPLC), taking advantage of their different polarities.

In Vitro Serotonin and Norepinephrine Reuptake Assay

Objective: To determine the inhibitory potency (IC50) of cidoxepin on SERT and NET.

Methodology:

-

Cell Culture: Use of cell lines stably expressing human SERT (e.g., HEK293-hSERT) or NET (e.g., HEK293-hNET).

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Radioligand: [³H]-Serotonin for SERT and [³H]-Norepinephrine for NET.

-

Procedure:

-

Cells are plated in 96-well plates.

-

Cells are pre-incubated with varying concentrations of cidoxepin.

-

Radioligand is added to initiate the uptake reaction.

-

Incubation is carried out at 37°C for a defined period.

-

Uptake is terminated by rapid washing with ice-cold buffer.

-

Cells are lysed, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The concentration of cidoxepin that inhibits 50% of the specific radioligand uptake (IC50) is calculated by non-linear regression analysis.

In Vitro Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of cidoxepin for the H1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the human H1 receptor (e.g., HEK293-hH1R).

-

Assay Buffer: Typically, 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]-Mepyramine, a selective H1 receptor antagonist.

-

Procedure:

-

Membrane preparations are incubated with a fixed concentration of [³H]-mepyramine and varying concentrations of cidoxepin.

-

Incubation is carried out at room temperature to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold buffer.

-

The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 value is determined from the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion and Future Directions

Cidoxepin (P-4599) represents a fascinating case of a pharmacologically active molecule that was initially developed as part of a mixture and is now being re-evaluated for its therapeutic potential as a single isomer. Its dual mechanism of action as a potent SNRI and a highly potent H1 receptor antagonist makes it a molecule of continued interest. The recent elucidation of its superior binding affinity for the H1 receptor compared to its (E)-isomer provides a strong rationale for its development in indications such as chronic urticaria.

Future research should focus on several key areas:

-

Publication of Clinical Trial Data: The results from Elorac, Inc.'s clinical trials are eagerly awaited to establish the clinical efficacy and safety profile of cidoxepin in chronic urticaria.

-

Comprehensive Preclinical Profiling: A detailed preclinical characterization of cidoxepin, including a broad receptor binding screen and in vivo animal model studies for both its antidepressant and antihistaminic effects, would provide a more complete understanding of its pharmacological profile.

-

Stereoselective Synthesis: The development of an efficient and scalable stereoselective synthesis for cidoxepin would be crucial for its potential commercialization as a single-enantiomer drug.

The story of cidoxepin underscores the importance of re-examining older drugs and their individual isomers with modern pharmacological and clinical development tools. Such endeavors can unlock the full therapeutic potential of established chemical entities and provide new treatment options for patients.

References

- 1. Doxepin - Wikipedia [en.wikipedia.org]

- 2. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. New Insights into Antihistamine Binding Could Lead to More Effective Treatments | Technology Networks [technologynetworks.com]

- 7. news-medical.net [news-medical.net]

The Dichotomy of Doxepin: An In-depth Technical Guide to its Stereoisomerism and Biological Activity

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical yet often overlooked aspect of the tricyclic antidepressant doxepin: its stereoisomerism. Commercially available doxepin is a mixture of (E)- and (Z)-geometric isomers, typically in an approximate 85:15 ratio, respectively.[1][2][3] This isomeric composition is not trivial, as the two isomers exhibit distinct pharmacological profiles, significantly influencing the drug's overall therapeutic effects and side-effect profile. This document provides a detailed examination of the stereoselective biological activities of doxepin, supported by quantitative data, experimental protocols, and visual representations of relevant signaling pathways.

Core Concepts: The Stereoisomers of Doxepin

Doxepin's structure, featuring a double bond in its tricyclic ring system, gives rise to geometric isomerism. The two isomers, (E)-doxepin and (Z)-doxepin, possess the same molecular formula and connectivity but differ in the spatial arrangement of their substituents around the double bond. This seemingly subtle difference has profound implications for their interaction with biological targets.

Quantitative Analysis of Biological Activity

The differential pharmacology of doxepin's stereoisomers is most evident in their binding affinities for various receptors and transporters. The following table summarizes the available quantitative data on the biological activity of (E)- and (Z)-doxepin.

| Target | Isomer | Binding Affinity (K_d/K_i) | Potency (IC_50) | Notes |

| Histamine H1 Receptor (H1R) | (Z)-doxepin | ~5.2-fold higher affinity than (E)-isomer[3] | - | Significantly contributes to the sedative effects of doxepin.[4] |

| Doxepin (mixture) | 0.24 nM (K_d) in human brain[5] | - | One of the most potent H1R antagonists known. | |

| Norepinephrine Transporter (NET) | (E)-doxepin | More selective than (Z)-isomer[2] | - | Primarily responsible for the norepinephrine reuptake inhibition. |

| (Z)-doxepin | Less potent than (E)-isomer | - | ||

| Serotonin Transporter (SERT) | (Z)-doxepin | More potent than (E)-isomer | - | Contributes to the serotonin reuptake inhibition. |

| (E)-doxepin | Less potent than (Z)-isomer | - |

K_d: Dissociation constant; K_i: Inhibition constant; IC_50: Half-maximal inhibitory concentration. Data is compiled from multiple sources.

Signaling Pathways and Mechanisms of Action

The distinct biological activities of the doxepin isomers stem from their differential modulation of key signaling pathways.

Histamine H1 Receptor Antagonism

The potent antihistaminic effect of doxepin, particularly the (Z)-isomer, is a cornerstone of its sedative properties.[2] Antagonism of the H1 receptor by doxepin interferes with the agonist action of histamine. This blockade reduces the activity of the NF-κB immune response transcription factor through the phospholipase C (PLC) and phosphatidylinositol (PIP2) signaling pathways.[1] This, in turn, decreases the expression of pro-inflammatory cytokines and other inflammatory mediators.

Norepinephrine and Serotonin Reuptake Inhibition

Doxepin's antidepressant and anxiolytic effects are primarily attributed to its ability to block the reuptake of norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft, thereby increasing their availability to postsynaptic receptors.[6] The (E)-isomer is more selective for the norepinephrine transporter (NET), while the (Z)-isomer is a more potent inhibitor of the serotonin transporter (SERT).[2]

Experimental Protocols

Separation and Quantification of Doxepin Isomers by HPLC

A robust High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of (E)- and (Z)-doxepin. The following protocol is a representative method.

1. Sample Preparation:

-

Prepare a standard stock solution of doxepin hydrochloride in the mobile phase.

-

For plasma or serum samples, perform a liquid-liquid extraction using a mixture of n-pentane and isopropanol (95:5, v/v).[7]

2. HPLC System and Conditions:

-

Column: A silica-based column, such as a Purospher® STAR RP-8e (125 x 4 mm, 5 µm), is suitable.

-

Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 27.6 g/L monobasic sodium phosphate) and methanol (e.g., 70:30 v/v), adjusted to a pH of 2.5 with phosphoric acid, can be used.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 50 °C.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

3. Data Analysis:

-

Identify the peaks for (E)- and (Z)-doxepin based on their retention times.

-

Quantify the concentration of each isomer by comparing the peak areas to a standard curve.

Radioligand Binding Assay for Receptor Affinity Determination

To determine the binding affinity (K_i) of each doxepin isomer for a specific receptor (e.g., H1R), a competitive radioligand binding assay is employed.

1. Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash and resuspend the membrane pellet in an appropriate assay buffer.[8]

2. Assay Setup (in a 96-well plate):

-

Total Binding: Add membrane preparation, a specific radioligand (e.g., [³H]-pyrilamine for H1R), and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand.

-

Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound ((E)- or (Z)-doxepin).[9]

3. Incubation and Filtration:

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.[8]

4. Radioactivity Measurement:

-

Measure the radioactivity retained on the filters using a scintillation counter.

5. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC_50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[9]

Conclusion

The stereoisomerism of doxepin is a critical determinant of its pharmacological profile. The (Z)-isomer is a potent antihistamine, driving the drug's sedative effects, while the (E)-isomer is a more selective norepinephrine reuptake inhibitor, contributing to its antidepressant properties. A thorough understanding of these stereoselective differences is paramount for optimizing therapeutic applications and for the development of future medications with improved efficacy and reduced side effects. The experimental protocols outlined in this guide provide a framework for the precise characterization of doxepin's isomers and their interactions with biological targets. Further research into the specific quantitative contributions of each isomer to the overall clinical effect of doxepin is warranted.

References

- 1. Norepinephrine transport-mediated gene expression in noradrenergic neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Stereoselective and simultaneous measurement of cis- and trans-isomers of doxepin and N-desmethyldoxepin in plasma or urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Antidepressant Potential of Cidoxepin Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of cidoxepin hydrochloride, the (Z)-stereoisomer of doxepin, and its potential as an antidepressant. Doxepin, a tricyclic antidepressant (TCA), is commercially available as an isomeric mixture, but cidoxepin is the more pharmacologically active isomer concerning the inhibition of serotonin and norepinephrine reuptake.[1] This guide details its mechanism of action, receptor binding profile, pharmacokinetics, and clinical evidence. It includes structured data tables, detailed experimental protocols, and visualizations of key pathways and processes to support further research and development in the field of psychopharmacology.

Introduction

Major Depressive Disorder (MDD) is a complex psychiatric condition characterized by persistent low mood, anhedonia, and cognitive and vegetative symptoms. The monoamine hypothesis has historically been central to antidepressant drug development, positing that a deficiency in synaptic concentrations of neurotransmitters like serotonin (5-HT) and norepinephrine (NE) contributes to depressive symptoms.

Doxepin, approved by the FDA in 1969, is a psychotropic agent belonging to the dibenzoxepin class of TCAs.[2] It is not a pure compound but an isomeric mixture of (E)-doxepin and (Z)-doxepin in an approximate 85:15 ratio.[1][3][4][5] The (Z)-isomer is specifically named cidoxepin.[2] While the mixture is clinically effective, research indicates that cidoxepin is the more potent inhibitor of both serotonin and norepinephrine reuptake, the primary mechanism for its antidepressant efficacy.[1] This guide focuses on the pharmacological and clinical attributes of this compound, exploring its core potential as a refined antidepressant agent.

Pharmacological Profile

Mechanism of Action

The primary antidepressant effect of cidoxepin is achieved through the inhibition of the presynaptic reuptake of serotonin (5-HT) and norepinephrine (NE). By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), cidoxepin increases the concentration and prolongs the availability of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[6][7][8]

In addition to its primary targets, doxepin exhibits potent antagonism at several other receptors, which contributes to its therapeutic profile and side effects. Most notably, it is a powerful histamine H1 receptor antagonist, which accounts for its strong sedative properties.[9][10] It also has antagonistic effects at muscarinic acetylcholine receptors (anticholinergic effects) and α1-adrenergic receptors.[7][8]

Receptor Binding Affinity

The therapeutic and adverse effects of a drug are directly related to its binding affinity for various receptors. Cidoxepin (as part of the doxepin mixture) has a complex receptor binding profile. (Z)-Doxepin is noted to be a more potent reuptake inhibitor for both serotonin and norepinephrine than the (E)-isomer.[1] The table below summarizes the known binding affinities.

Table 1: Receptor Binding Profile of Doxepin

| Target | Kd (pM) | pKi | Species | Notes |

|---|---|---|---|---|

| Histamine H1 Receptor | 310 | - | Guinea Pig | Data for E/Z mixture.[4] |

| Histamine H4 Receptor | - | 6.79 | Human | Data for E/Z mixture.[4] |

| Serotonin Transporter (SERT) | Data not available | Data not available | Human | (Z)-isomer is more potent than (E)-isomer.[1] |

| Norepinephrine Transporter (NET) | Data not available | Data not available | Human | (Z)-isomer is more potent than (E)-isomer.[1] |

| Muscarinic Receptors | Data not available | Data not available | Human | Known antagonist activity.[7][8] |

| α1-Adrenergic Receptors | Data not available | Data not available | Human | Known antagonist activity.[7][8] |

Clinical Evidence

Clinical trials have established the efficacy of doxepin for MDD. These studies typically use the 85:15 (E/Z) mixture.

In a 6-week, randomized, double-blind, placebo-controlled study involving 60 patients with chronic pain and concomitant depression, the doxepin-treated group showed significant improvements on Hamilton Depression (HAM-D) scores compared to placebo.[11] The mean effective dosage was approximately 200 mg/day.[11] Another 10-week, multicenter, placebo-controlled study with 579 outpatients confirmed that a 150 mg nightly dose of doxepin resulted in significant improvements in depressive symptoms, anxiety, and sleep compared to placebo.[12]

Table 2: Summary of Selected Doxepin Clinical Trial Outcomes in Depression

| Study | Design | N | Dosage | Duration | Primary Outcome Measure | Result |

|---|---|---|---|---|---|---|

| Hameroff et al. (1982)[11] | Randomized, Double-Blind, Placebo-Controlled | 60 | ~200 mg/day | 6 weeks | Hamilton Depression Scale (HAM-D) | Significant improvement vs. placebo. |

| Ferguson et al. (1994)[12] | Randomized, Double-Blind, Placebo-Controlled | 579 | 150 mg/day | 10 weeks | Clinical Global Impression (CGI), HAM-D | Significant improvement vs. placebo. |

| Yan'an University (2012)[13] | Randomized, Controlled Trial vs. Paroxetine | 67 | Not specified | 8 weeks | HAM-D, HAMA | Doxepin was effective (71% response rate), though with more side effects than paroxetine. |

Experimental Protocols

Protocol: In Vitro Radioligand Binding Assay for SERT/NET

This protocol describes a representative method for determining the binding affinity (Ki) of cidoxepin at the human serotonin and norepinephrine transporters.

-

Membrane Preparation:

-

Utilize HEK-293 cells stably expressing the human SERT or NET.

-

Homogenize cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration via a BCA or Bradford assay.[14]

-

-

Assay Procedure:

-

The assay is conducted in a 96-well plate format with a final volume of 250 µL.[15][16]

-

Total Binding: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known selective inhibitor (e.g., 10 µM Fluoxetine for SERT; 10 µM Desipramine for NET).[15]

-

Competition Binding: Add membrane preparation, radioligand, and serial dilutions of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).[15]

-

Radioligands: Use [³H]-Citalopram for SERT and [³H]-Nisoxetine for NET at a concentration near their Kd value.[15]

-

Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C).[16]

-

-

Filtration and Quantification:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[14]

-

Wash filters rapidly with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percent specific binding against the log concentration of cidoxepin to generate a competition curve and determine the IC50 value.

-